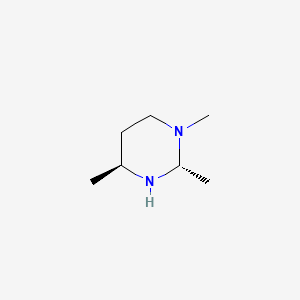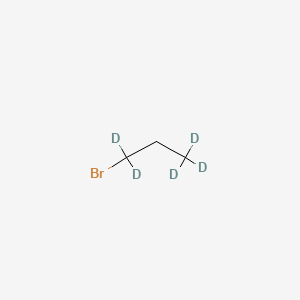
1-ブロモプロパン-1,1,3,3,3-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-Bromopropane-1,1,3,3,3-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze other compounds.
Biological Studies: The deuterated compound is used in metabolic studies to trace the pathways and interactions of brominated compounds in biological systems.
Environmental Research: It is employed in studies to understand the environmental fate and transport of brominated compounds.
作用機序
Target of Action
1-Bromopropane-1,1,3,3,3-d5 is a deuterated compound that is primarily used as an internal standard
Mode of Action
It’s known that deuterated compounds like this one are often used in scientific research to study the structure, reaction mechanism, and reaction kinetics of compounds .
Biochemical Pathways
It’s worth noting that stable isotope labeling, a common use of deuterated compounds, allows researchers to study metabolic pathways in vivo in a safe manner .
Pharmacokinetics
The compound has a boiling point of 71°c and a density of 1354 g/mL at 25°C , which may influence its pharmacokinetic properties.
Result of Action
As an internal standard, it’s primarily used for comparative purposes in scientific research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Bromopropane-1,1,3,3,3-d5, factors such as temperature and pH could potentially affect its stability and reactivity. For instance, it has a boiling point of 71°C , suggesting that high temperatures could lead to its evaporation. Furthermore, its stability in air and water is influenced by the concentration of hydroxyl radicals and pH, respectively .
生化学分析
Biochemical Properties
1-Bromopropane-1,1,3,3,3-d5 plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic pathways and reaction mechanisms. The deuterium atoms in 1-Bromopropane-1,1,3,3,3-d5 provide a distinct mass shift, allowing researchers to trace the compound’s behavior in complex biological systems. This compound is particularly useful in studying enzyme kinetics and protein-ligand interactions .
Cellular Effects
1-Bromopropane-1,1,3,3,3-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types, such as hepatocytes and neurons. The compound’s impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function. Studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production.
Molecular Mechanism
The molecular mechanism of 1-Bromopropane-1,1,3,3,3-d5 involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. Additionally, 1-Bromopropane-1,1,3,3,3-d5 can interact with DNA and RNA, leading to changes in gene expression. The deuterium atoms in the compound provide a unique mass signature, allowing researchers to study these interactions in detail using advanced analytical techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromopropane-1,1,3,3,3-d5 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that 1-Bromopropane-1,1,3,3,3-d5 can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Bromopropane-1,1,3,3,3-d5 in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, 1-Bromopropane-1,1,3,3,3-d5 can induce toxicity, leading to liver and kidney damage, as well as neurological effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-Bromopropane-1,1,3,3,3-d5 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the system. The deuterium labeling in 1-Bromopropane-1,1,3,3,3-d5 allows researchers to trace its metabolic fate and study the dynamics of these pathways .
Transport and Distribution
The transport and distribution of 1-Bromopropane-1,1,3,3,3-d5 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 1-Bromopropane-1,1,3,3,3-d5 can interact with various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary based on the experimental conditions and the specific cell types involved .
Subcellular Localization
1-Bromopropane-1,1,3,3,3-d5 exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, 1-Bromopropane-1,1,3,3,3-d5 can accumulate in mitochondria, affecting mitochondrial function and energy production. The subcellular localization of the compound can provide insights into its role in various cellular processes and its potential therapeutic applications .
準備方法
1-Bromopropane-1,1,3,3,3-d5 can be synthesized through various methods. One common synthetic route involves the bromination of deuterated propane. The reaction typically requires a deuterated propane precursor and a brominating agent such as bromine or hydrogen bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine .
Industrial production methods may involve large-scale bromination processes, where deuterated propane is reacted with bromine in the presence of a catalyst to achieve high yields of 1-Bromopropane-1,1,3,3,3-d5 .
化学反応の分析
1-Bromopropane-1,1,3,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Under basic conditions, 1-Bromopropane-1,1,3,3,3-d5 can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to propane-1,1,3,3,3-d5 using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Bromopropane-1,1,3,3,3-d5 can be compared with other similar deuterated compounds, such as:
1-Bromopentane-5,5,5-d3: Another deuterated brominated compound used in similar analytical applications.
1-Propanol-1,1,2,2,3,3,3-d7: A deuterated alcohol used in NMR spectroscopy.
Ethanol-2,2,2-d3: A deuterated ethanol used as an internal standard in various analytical techniques.
The uniqueness of 1-Bromopropane-1,1,3,3,3-d5 lies in its specific deuterium labeling, which makes it particularly useful for tracing and analytical purposes in scientific research.
特性
IUPAC Name |
1-bromo-1,1,3,3,3-pentadeuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
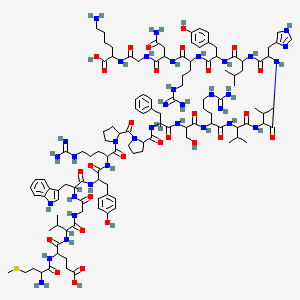

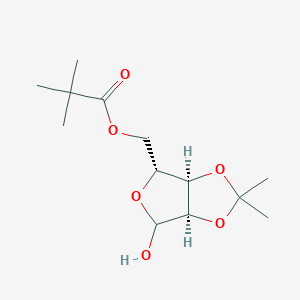
![5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one](/img/structure/B575410.png)
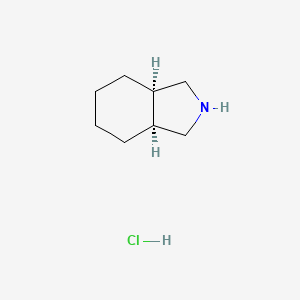
![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)
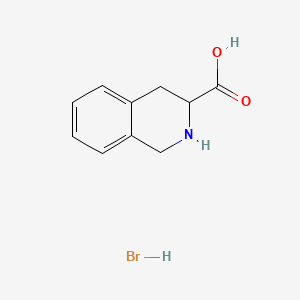
![(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B575423.png)
